N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-furanylmethyl)-N-(phenylmethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The furan and phenylmethyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furanylmethyl)-4-methylbenzenesulfonamide
- N-(phenylmethyl)-4-methylbenzenesulfonamide
- N-(2-furanylmethyl)-benzenesulfonamide
Uniqueness
N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both the furan and phenylmethyl groups, which can enhance its biological activity and specificity. The combination of these groups with the sulfonamide moiety provides a distinct structure that can interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19NO3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-benzyl-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-16-9-11-19(12-10-16)24(21,22)20(15-18-8-5-13-23-18)14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3 |
InChI Key |
NYTGEBIBTPOFKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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